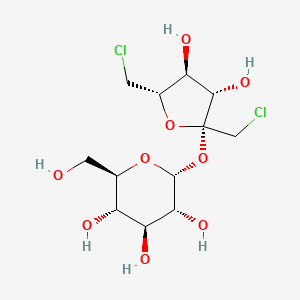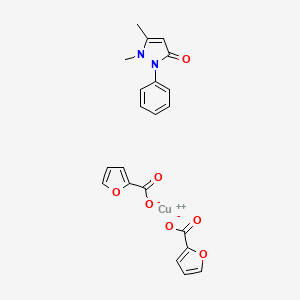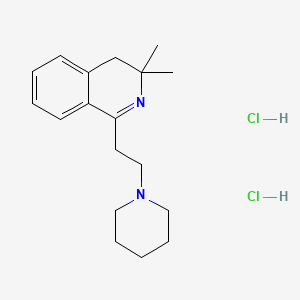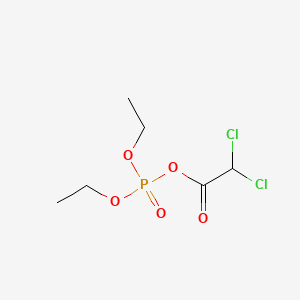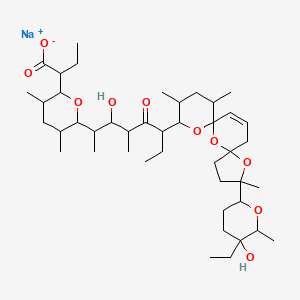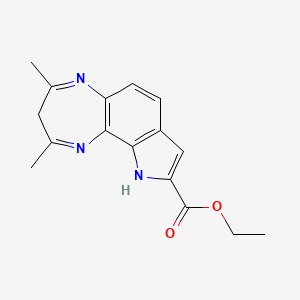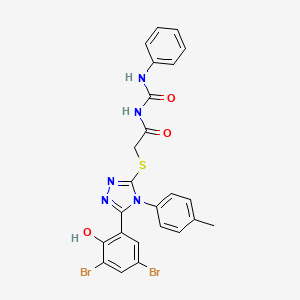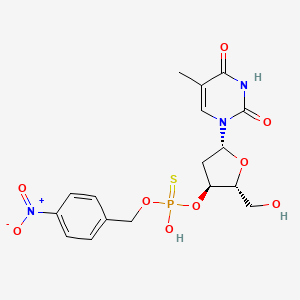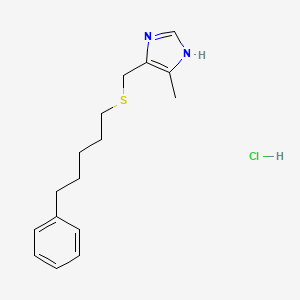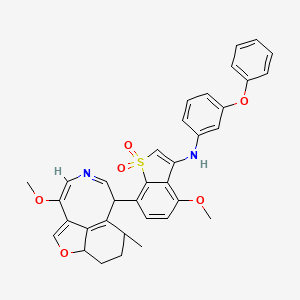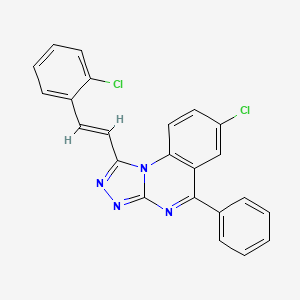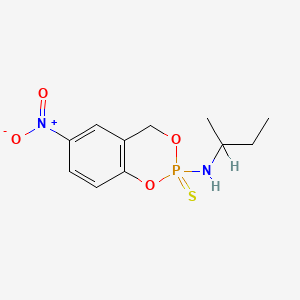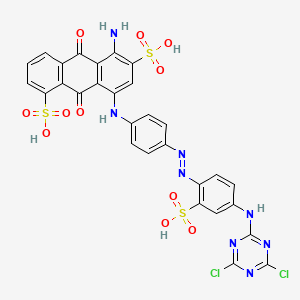
5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid involves multiple steps:
Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine.
Coupling Reaction: The diazonium salt formed is then coupled with 2-sulphophenylamine to form an azo compound.
Further Coupling: This azo compound is further coupled with 5-amino-8-hydroxyquinoline to form the final product.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite are often used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is used in various scientific research applications:
Chemistry: As a dye for staining and visualization in analytical chemistry.
Biology: Used in histological staining to highlight structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group allows for strong binding interactions, while the triazine ring provides stability. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties, making it useful in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-8-hydroxyquinoline
- 4,6-Dichloro-1,3,5-triazine
- 2-Sulphophenylamine
Uniqueness
What sets 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid apart is its combination of stability, intense coloration, and ability to form strong complexes. This makes it particularly valuable in applications requiring durable and vivid dyes.
Properties
CAS No. |
93858-27-6 |
|---|---|
Molecular Formula |
C29H18Cl2N8O11S3 |
Molecular Weight |
821.6 g/mol |
IUPAC Name |
5-amino-8-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]anilino]-9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C29H18Cl2N8O11S3/c30-27-35-28(31)37-29(36-27)34-14-8-9-16(19(10-14)52(45,46)47)39-38-13-6-4-12(5-7-13)33-17-11-20(53(48,49)50)24(32)23-22(17)26(41)21-15(25(23)40)2-1-3-18(21)51(42,43)44/h1-11,33H,32H2,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,34,35,36,37) |
InChI Key |
OMZQIIHBHRKEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


